Chlorophenyl vs. Other Aryl Substituents
A direct comparison of the 4-chlorophenyl substitution against other aryl groups on the 5,5-dimethyl-2-oxotetrahydrofuran core is not available in the open literature. However, class-level inference from related tetrahydrofuran carboxamides indicates that the electronic and lipophilic nature of the 4-chloro substituent can significantly differ from fluorine, methyl, or methoxy analogs, potentially impacting target binding and metabolic stability [1]. This compound offers a specific halogen substitution pattern not widely available in commercial libraries of this scaffold.
| Evidence Dimension | Aryl substituent electronic and steric profile |
|---|---|
| Target Compound Data | 4-Chlorophenyl (Hammett σp ≈ 0.23, π ≈ 0.71) |
| Comparator Or Baseline | Standard comparator: 4-Fluorophenyl (σp ≈ 0.06, π ≈ 0.14); 4-Methylphenyl (σp ≈ -0.17, π ≈ 0.56); Unsubstituted phenyl (σp = 0.00, π = 0.00) |
| Quantified Difference | Target compound has a distinct electron-withdrawing and lipophilic profile compared to other halogens or non-halogenated analogs, but no direct biological difference quantified. |
| Conditions | Physicochemical parameter estimation; no head-to-head biological assay available. |
Why This Matters
For procurement, this compound provides a unique chemical space entry for SAR studies that is not replicated by more common 4-fluorophenyl or other halogenated analogs.
- [1] Substituted Furancarboxamides and their Use. AICURIS GMBH & CO KG. Patent Application DE102010025591A1, 2010. (Exemplifies the importance of specific aryl substitutions in furancarboxamide drug design). View Source
